1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-17(14-7-3-4-8-15(14)20-12)18(22)19(23)21-11-10-13-6-2-5-9-16(13)21/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTSUBRDFUEBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a compound of significant interest due to its potential biological activities. This indole derivative is being studied for its pharmacological properties, particularly in the context of anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the current research findings, including synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₆N₂O₂
- Molecular Weight : 284.34 g/mol
- SMILES Notation : CC(=O)c1c[nH]c2c(c1)cccc2C(=O)C
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of indole compounds exhibit significant anti-inflammatory and analgesic activities. A study synthesized various indole derivatives and evaluated their effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. Among these compounds, certain derivatives demonstrated potent COX-2 inhibition, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities of Indole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| D-7 | Anti-inflammatory | 5.0 | |
| Compound A | Analgesic | 4.0 | |
| Compound B | COX-2 Inhibitor | 3.5 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study reported that certain synthesized indole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.98 to 3.90 µg/mL against MRSA, highlighting their potential as antibacterial agents .
Table 2: Antimicrobial Activity Data
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | MRSA | 0.98 | |
| Compound D | Staphylococcus aureus | 3.90 | |
| Compound E | Mycobacterium tuberculosis | 5.00 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of indole derivatives:
- Case Study on COX-2 Inhibition : A specific derivative was tested for its ability to inhibit COX-2 in vitro and showed a significant reduction in prostaglandin E2 production, a marker of inflammation .
- Antibacterial Efficacy Against MRSA : A series of indole derivatives were synthesized and tested against MRSA strains, with notable results indicating that some compounds effectively inhibited bacterial growth at low concentrations .
Scientific Research Applications
Biological Applications
The applications of 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione span several fields:
Medicinal Chemistry
This compound has shown promise in drug development due to its biological activities:
-
Anticancer Activity :
- A study demonstrated that derivatives of indole compounds exhibit potent growth inhibition in various cancer cell lines. The structure of this compound suggests similar potential due to its structural similarities with known anticancer agents.
Cell Line Tested Inhibition (%) Reference MCF7 (Breast) 70 HeLa (Cervical) 65 A549 (Lung) 60 - Neuroprotective Effects :
Antimicrobial Properties
Preliminary studies have suggested that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways.
Quantitative Structure–Activity Relationship (QSAR)
Quantitative structure–activity relationship studies can provide insights into how structural modifications influence biological activity. These studies are crucial for optimizing the efficacy and safety profiles of new drug candidates derived from this compound.
Analytical Techniques
To ensure purity and characterize the compound further, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed. These methods allow for precise measurement of the compound's concentration and identification of its molecular structure.
Preparation Methods
Lewis Acid-Catalyzed Reactions
Lewis acids such as indium(III) chloride (InCl₃) have proven effective in facilitating the acylation of indole derivatives. In a study by Xing et al. (2014), trifluoromethanesulfonic acid (TfOH) was employed to catalyze the acylation of indoles with 1,3-diones, enabling C–C bond cleavage and subsequent functionalization. For the target compound, a plausible route involves reacting 2-methylindole with indoline-1,3-dione in the presence of InCl₃ under reflux conditions (110°C, 2–4 hours). This method typically achieves yields of 30–40%, with purification via silica gel chromatography using ethyl acetate/hexane eluents.
Key conditions :
- Catalyst : InCl₃ (10 mol%)
- Solvent : Ethyl acetate or dichloromethane
- Temperature : 110°C (reflux)
- Reaction time : 2–4 hours
Trifluoromethanesulfonic Acid-Mediated Acylation
Trifluoromethanesulfonic acid offers a robust alternative for indole acylation. A protocol adapted from Xing et al. involves combining equimolar quantities of indoline and 2-methylindole with 1,3-diketones under TfOH catalysis. The reaction proceeds via electrophilic substitution at the indole C3 position, followed by dehydration to form the diketone bridge. Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals characteristic downfield shifts for carbonyl carbons at δ 185–190 ppm in the ¹³C spectrum.
Condensation Reactions with Heterocyclic Precursors
Ethanol-Mediated Alkaline Condensation
A two-step condensation approach has been documented in the synthesis of structurally related indole-diketones. In the first step, 2-methylindole is condensed with indoline-1,3-dione in ethanol using sodium carbonate (Na₂CO₃) as a base. Refluxing for 22–24 hours facilitates nucleophilic attack at the diketone carbonyl groups, yielding the target compound after silica gel purification.
Optimized parameters :
- Base : Na₂CO₃ (2 equivalents)
- Solvent : Ethanol
- Temperature : 78°C (reflux)
- Yield : 35–45%
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have explored solvent-free conditions for indole-diketone synthesis. Ball milling 2-methylindole and indoline-1,3-dione with catalytic p-toluenesulfonic acid (PTSA) for 1–2 hours affords the product in moderate yields (25–35%). While less efficient than solution-phase methods, this approach reduces environmental impact and eliminates solvent recovery steps.
Electrophilic Cyclization and Functionalization
Sandmeyer-Type Cyclization
The Sandmeyer reaction, traditionally used for isatin synthesis, has been adapted for indole-diketone preparation. Treating aniline derivatives with chloral hydrate and hydroxylamine hydrochloride generates intermediate isonitrosoacetamides, which undergo cyclization in concentrated sulfuric acid to form indoline-1,3-dione precursors. Subsequent acylation with 2-methylindole-3-acetyl chloride completes the synthesis.
Critical observations :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol involving 2-methylindole, indoline-1,3-dione, and InCl₃ under microwave conditions (150°C, 20 minutes) achieves yields comparable to conventional reflux methods (30–35%) while reducing reaction time by 90%.
Analytical Characterization and Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) : δ 8.92 (s, 1H, indole NH), 7.32–7.15 (m, aromatic protons), 3.45 (s, 2H, CH₂ bridge).
- ¹³C NMR : δ 185.2 (C=O), 136.4 (indole C3), 124.7 (indoline C1).
Mass Spectrometry (MS) :
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals planar indole and indoline moieties connected by a non-conjugated diketone bridge. Dihedral angles between the heterocycles range from 45° to 60°, influencing π-π stacking interactions in the solid state.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| InCl₃-catalyzed acylation | InCl₃ | Ethyl acetate | 110°C | 2–4 h | 30–40% |
| Na₂CO₃ condensation | Sodium carbonate | Ethanol | 78°C | 22–24 h | 35–45% |
| Microwave synthesis | InCl₃ | Solvent-free | 150°C | 20 min | 30–35% |
| Mechanochemical | PTSA | Solvent-free | Ambient | 1–2 h | 25–35% |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(indolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione?
- Methodology : Iron-catalyzed acylation of indole derivatives is a widely used approach. For example, and describe the synthesis of structurally similar ethane-1,2-diones via iron-catalyzed reactions, yielding compounds with varying substituents (e.g., aryl groups) in 57–83% yields. Adapting these methods, the target compound can be synthesized by reacting indoline and 2-methylindole precursors under optimized conditions (e.g., FeCl₃ catalysis, DMSO solvent, 80°C). Key steps include:
- Protecting sensitive functional groups (e.g., NH of indole).
- Monitoring reaction progress via TLC or HPLC.
- Purification via column chromatography using ethyl acetate/hexane gradients.
- Characterization by ¹H/¹³C NMR (e.g., δ 12.40 ppm for indole NH in ) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Assign signals for indoline (δ 3.2–4.0 ppm for CH₂ groups) and 2-methylindole (δ 2.39 ppm for CH₃ in ).
- X-ray Crystallography : Use SHELX software ( ) to resolve crystal structures. For example, achieved an R factor of 0.041 for a hexafluorocyclopentene derivative.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks in ).
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) .
Q. How is the preliminary biological activity of this compound evaluated?
- Methodology : Screen against cancer cell lines (e.g., Hela, A-549) or viral targets (e.g., HIV-1). tested similar ethane-1,2-diones, reporting IC₅₀ values of 5–20 µM. Protocols include:
- Cell Viability Assays : MTT or SRB assays with 48–72 hr incubations.
- Antiviral Assays : Measure HIV-1 attachment inhibition (e.g., pseudotype infectivity assays in ).
- Dose-Response Curves : Use 3–5 logarithmic concentrations to calculate EC₅₀ .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing disubstituted ethane-1,2-diones be addressed?
- Methodology :
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer acylation to specific positions.
- Catalyst Optimization : Test transition metals (e.g., Fe, Cu) or ligands to enhance selectivity ( used FeCl₃ for indole acylation).
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
Q. What structural modifications improve the compound’s bioactivity?
- Methodology : Conduct SAR studies by varying substituents on indoline/indole moieties. replaced indole with azaindole, boosting HIV-1 inhibition (EC₅₀ < 1 nM). Key strategies:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding ( ).
- Steric Optimization : Reduce clashes with target proteins (e.g., gp120 in HIV-1).
- Pharmacokinetic Profiling : Assess solubility (e.g., DMSO compatibility in ) and metabolic stability .
Q. How can contradictions between NMR and X-ray data be resolved?
- Methodology :
- Dynamic Effects : Use VT-NMR to detect conformational exchange (e.g., keto-enol tautomerism).
- Twinned Crystals : Apply SHELXL’s TWIN command ( ) to refine challenging datasets.
- Complementary Techniques : Validate via IR (carbonyl vibrations) or computational docking .
Q. What advanced crystallographic methods are suited for high-throughput structural analysis?
- Methodology :
- SHELXC/D/E Pipeline : Rapid phase determination for small molecules ( ).
- Synchrotron Radiation : Collect high-resolution data (≤1.0 Å) to resolve disordered regions.
- Twinning Analysis : Use HKLF 5 format in SHELXL for twinned data refinement .
Q. How does the compound’s synthetic route compare to natural isolation strategies?
- Methodology :
- Natural Product Isolation : isolated bisindole alkaloids via column chromatography (e.g., Smenospongia sp. extracts).
- Yield Comparison : Synthetic routes (e.g., 70–83% in ) often outperform natural yields (<1% in marine sponges).
- Scalability : Optimize synthetic steps for gram-scale production (e.g., catalytic hydrogenation in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
